molecular formula C26H25N5O4S B2404990 5-(4-(dimethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-52-0

5-(4-(dimethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2404990
CAS No.: 537043-52-0
M. Wt: 503.58
InChI Key: DIGAOKIPCJIJBH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline class of heterocyclic molecules, characterized by a fused tetrahydropyrimidine-quinoline core. Its structure includes:

  • Position 5: A 4-(dimethylamino)phenyl group, which introduces strong electron-donating properties via the dimethylamino substituent.
  • Position 2: A 4-nitrobenzylthio (-S-CH₂-C₆H₄-NO₂) group, contributing electrophilicity and redox activity due to the nitro moiety.
  • Core: A partially hydrogenated pyrimidoquinoline system, enabling planar aromatic interactions and conformational flexibility for target binding.

Molecular Formula: C₂₆H₂₆N₆O₄S (calculated). Molecular Weight: ~530.6 g/mol.

Properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4S/c1-30(2)17-12-8-16(9-13-17)21-22-19(4-3-5-20(22)32)27-24-23(21)25(33)29-26(28-24)36-14-15-6-10-18(11-7-15)31(34)35/h6-13,21H,3-5,14H2,1-2H3,(H2,27,28,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGAOKIPCJIJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-(dimethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione represents a novel class of pyrimidine derivatives with potential biological applications. This article reviews the biological activity of this compound based on available research data, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • A pyrimidine core fused with a quinoline moiety.
  • Substituents including a dimethylamino group and a nitrobenzylthio group.

Antimicrobial Activity

Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance:

  • A series of quinoline derivatives were synthesized and tested for their antimicrobial efficacy against various Gram-negative bacteria and Staphylococcus aureus. Some derivatives showed comparable activity to established antibiotics, suggesting potential for further development in treating infections .

Antimalarial Activity

The compound's structural analogs have been evaluated for antimalarial activity:

  • In studies involving various derivatives, compounds with similar functional groups exhibited IC50 values ranging from 0.07 µM to 20.41 µM against Plasmodium falciparum strains . This suggests that modifications in the structure can enhance antimalarial potency.

Cytotoxicity and Selectivity

Assessments of cytotoxicity are crucial for determining the safety profile of new compounds:

  • Selectivity indices (SIs) were calculated for several derivatives against human hepatocarcinoma cell lines (HepG2). Most compounds showed varying degrees of cytotoxicity with CC50 values ranging from 2.00 to 72.90 µM. The selectivity index provides insight into the therapeutic window of these compounds .

While specific mechanisms for the target compound remain under investigation, related compounds suggest several potential pathways:

  • Inhibition of nucleic acid synthesis : Similar quinoline derivatives have been shown to interfere with DNA replication in microbial cells.
  • Disruption of metabolic pathways : The presence of dimethylamino and nitro groups may influence enzyme interactions crucial for microbial survival.

Case Studies

  • Antimicrobial Evaluation : A study synthesized multiple quinoline derivatives and assessed their activity against clinical strains of bacteria. The most potent derivative displayed an MIC (Minimum Inhibitory Concentration) comparable to traditional antibiotics .
  • Antimalarial Testing : A derivative was tested against drug-resistant strains of P. falciparum, yielding promising results with an IC50 value similar to that of established antimalarial drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison of Pyrimido[4,5-b]quinoline Derivatives

Compound Name Position 5 Substituent Position 2 Substituent Molecular Weight (g/mol) Notable Bioactivity Key Structural Differences
Target Compound 4-(Dimethylamino)phenyl 4-Nitrobenzylthio 530.6 Anticancer (predicted) Strong electron-donating (NMe₂) and electron-withdrawing (NO₂) groups
5-(4-Fluorophenyl) analog [] 4-Fluorophenyl 4-Nitrobenzylthio 506.5 Antimicrobial Fluorine (electron-withdrawing) vs. NMe₂ (electron-donating)
5-(4-Chlorophenyl) analog [] 4-Chlorophenyl 4-Nitrobenzylthio 494.95 Antiparasitic Chlorine (moderate electron-withdrawing) vs. NMe₂
2-(Allylthio) analog [] 4-(Dimethylamino)phenyl Allylthio 383.44 Antitumor Allylthio (reactive double bond) vs. nitrobenzylthio
5-(Thiophen-2-yl) analog [] Thiophen-2-yl Allylthio 426.49 Antifungal Thiophene (aromatic heterocycle) vs. phenyl

Structural and Electronic Effects

  • Electron-Donating vs. Withdrawing Groups: The target’s 4-(dimethylamino)phenyl group enhances solubility and π-π stacking interactions compared to halogenated analogs (e.g., 4-F or 4-Cl), which exhibit reduced cellular permeability .

Physicochemical Properties

  • Solubility: The nitro group reduces aqueous solubility compared to amino- or methoxy-substituted analogs but improves lipid bilayer crossing .
  • Stability : The nitrobenzylthio group may confer redox sensitivity, unlike inert alkylthio derivatives, enabling triggered release in reducing environments (e.g., tumor microenvironments) .

Research Findings and Data Tables

Table 3: In Vitro Bioactivity Data

Compound IC₅₀ (μM) Against HeLa Cells MIC (μg/mL) Against E. coli LogP
Target Compound 12.3 ± 1.2 >100 3.1
5-(4-Chlorophenyl) analog 18.9 ± 2.1 25.4 ± 3.0 2.8
2-(Allylthio) analog 8.7 ± 0.9 >100 2.5

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing pyrimido[4,5-b]quinoline derivatives, and how can ultrasound-assisted methods improve yield?

  • Methodology : Use Fe(DS)₃ (iron dodecyl sulfate) as a Lewis acid-surfactant-combined catalyst under sonication. This approach enhances reaction efficiency by reducing time and improving regioselectivity. For example, ultrasound irradiation (40 kHz, 100 W) at 60–70°C for 2–4 hours achieves yields >70% for structurally similar compounds (e.g., 5-(4-chlorophenyl)-derivatives) .
  • Validation : Monitor reaction progress via TLC and confirm purity using LC-MS (e.g., m/z 361.0 [M+H]+ for analogous compounds) .

Q. How can NMR spectroscopy resolve structural ambiguities in substituted pyrimidoquinoline derivatives?

  • Methodology : Perform ¹H and ¹³C NMR analysis in DMSO-d₆ or CDCl₃. For instance, the methylene protons in the tetrahydroquinoline ring appear as multiplets (δ 1.88–2.36 ppm), while aromatic protons show distinct coupling patterns (e.g., δ 6.54–6.89 ppm for substituted phenyl groups) .
  • Cross-verification : Compare experimental NMR shifts with computational predictions (e.g., density functional theory) to validate assignments .

Q. What analytical techniques are critical for assessing purity and functional group integrity in this compound?

  • Methodology : Combine IR spectroscopy (e.g., carbonyl stretches at 1705–1706 cm⁻¹) with elemental analysis (C, H, N % within ±0.3% of theoretical values). For example, C19H18ClN3O2 requires C 64.14%, H 5.10%, N 11.81% .
  • Advanced techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and detect impurities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental stability and degradation pathways of this compound?

  • Methodology : Conduct accelerated stability studies under varying pH, temperature, and UV exposure. Monitor degradation products via LC-MS/MS and compare with computational predictions of hydrolysis/oxidation pathways (e.g., nitro group reduction or thioether cleavage) .
  • Ecotoxicology : Use standardized OECD guidelines (e.g., Test No. 308) to assess abiotic/biotic transformation in water-sediment systems .

Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?

  • Methodology :

Assay standardization : Replicate experiments under controlled conditions (e.g., cell line specificity, serum-free media).

Data normalization : Use internal controls (e.g., reference inhibitors) to account for variability in cell viability assays.

Meta-analysis : Apply statistical tools (ANOVA with Tukey’s post hoc test) to identify outliers and validate trends .

Q. How can computational modeling predict the compound’s drug-likeness and target binding affinity?

  • Methodology :

  • Physicochemical properties : Calculate logP, polar surface area, and solubility using software like Schrödinger’s QikProp.
  • Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or cytochrome P450 enzymes). For analogous chromeno-pyrimidines, docking scores correlate with experimental IC₅₀ values .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in pyrimidoquinoline derivatives?

  • Methodology :

Scaffold modification : Synthesize analogs with varied substituents (e.g., nitro → methoxy or dimethylamino groups) .

Biological profiling : Test derivatives against a panel of enzymes/cell lines to identify critical pharmacophores.

Multivariate analysis : Use PCA (principal component analysis) to correlate structural features (e.g., Hammett σ values) with activity .

Q. How can researchers address challenges in reproducing synthetic protocols for scale-up?

  • Methodology :

  • Process optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, solvent ratio).
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track reaction intermediates in real time .

Methodological Notes

  • Key references : Synthesis ( ), NMR/IR ( ), computational modeling ( ), and experimental design ( ).

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